molecular formula C20H29N3O4S B2440928 Dansylsarcosine piperidinium salt CAS No. 72517-44-3

Dansylsarcosine piperidinium salt

Cat. No.: B2440928
CAS No.: 72517-44-3
M. Wt: 407.53
InChI Key: RIRAMQUXGLEISK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dansylsarcosine Piperidinium Salt is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence ligand in studies involving human serum albumin (HSA), where it binds to Sudlow’s site II (domain III) in HSA . This interaction is believed to be due to hydrogen bonding and van der Waals forces .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For example, when bound to Sudlow’s site II in HSA, it exhibits a 400-fold higher emission intensity in the bound state relative to the free state . This suggests that this compound may exert its effects at the molecular level through such binding interactions.

Chemical Reactions Analysis

Dansylsarcosine piperidinium salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives .

Comparison with Similar Compounds

Dansylsarcosine piperidinium salt is unique due to its specific fluorescence properties and its ability to bind to NMDA receptor sites. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of fluorescence detection and receptor binding capabilities, making it particularly valuable in neurochemical research .

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetate;piperidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S.C5H11N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-2-4-6-5-3-1/h4-9H,10H2,1-3H3,(H,18,19);6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRAMQUXGLEISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)[O-].C1CC[NH2+]CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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